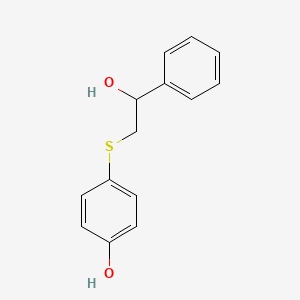

4-(2-Hydroxy-2-phenylethylthio)phenol

描述

4-(2-Hydroxy-2-phenylethylthio)phenol is a phenolic compound featuring a thioether linkage (-S-) and a hydroxyphenylethyl group. Structurally, it consists of a phenol ring substituted at the para-position with a sulfur atom connected to a 2-hydroxy-2-phenylethyl moiety (CH₂-C(OH)-Ph). While direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with several phenolic derivatives discussed in the literature.

属性

分子式 |

C14H14O2S |

|---|---|

分子量 |

246.33 g/mol |

IUPAC 名称 |

4-(2-hydroxy-2-phenylethyl)sulfanylphenol |

InChI |

InChI=1S/C14H14O2S/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14-16H,10H2 |

InChI 键 |

PFVKMVXWOWFKDJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)O)O |

产品来源 |

United States |

相似化合物的比较

Functional Group Analysis

The compound’s key functional groups include:

- Phenolic -OH: Enhances solubility in polar solvents and participation in hydrogen bonding.

- Thioether (-S-) : Less polar than ethers, contributing to reduced water solubility compared to oxygen analogs.

- Secondary alcohol (-C(OH)-) : Increases reactivity in esterification or oxidation reactions.

- Phenyl group : Adds steric bulk and hydrophobic character.

Comparative Table of Structural Analogs

Key Differences and Implications

The secondary alcohol in the target compound may exhibit distinct reactivity, such as selective oxidation to ketones, unlike Tyrosol’s primary alcohol .

Thioether vs. Ether/Oxygen Analogs :

- Thioethers (e.g., in 5-(4-(methylthio)phenyl)thiophene-2-carboxylate ) are more resistant to acid hydrolysis than ethers but susceptible to oxidation (e.g., forming sulfoxides) . This could influence the compound’s stability in oxidative environments.

This contrasts with simpler analogs like 4-(hydroxymethyl)phenol, which lacks bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。